molecular formula C21H18ClN3O3 B2661517 N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide CAS No. 1207006-69-6

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide

Cat. No.: B2661517
CAS No.: 1207006-69-6
M. Wt: 395.84
InChI Key: UUOMMOMASBXQHV-UHFFFAOYSA-N
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Description

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core, a structure known to be associated with a range of biological activities. Related benzamide derivatives have been investigated for their potential interactions with various therapeutic targets, including roles in neurological and metabolic pathways . The compound's structure, which incorporates a urea linkage and substituted phenyl rings, is characteristic of molecules designed for targeted protein inhibition. This makes it a valuable candidate for researchers studying enzyme inhibition, signal transduction, and cellular regulation. As a precursor in organic synthesis, it can be utilized in the development of more complex heterocyclic systems with potential bioactivity . This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-28-19-13-7-2-8-14(19)20(26)23-17-11-5-6-12-18(17)25-21(27)24-16-10-4-3-9-15(16)22/h2-13H,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOMMOMASBXQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-methoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, including renal and breast cancer cells. For example, benzothiazole derivatives related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and A-498 (kidney cancer) with IC50 values indicating potent activity .

1.2 Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors that play roles in cell proliferation and survival. The ureido linkage and methoxybenzamide moiety are crucial for binding to these targets, thereby modulating their activity.

1.3 Inhibition of Soluble Epoxide Hydrolase
This compound is also being explored as an inhibitor of soluble epoxide hydrolase, an enzyme implicated in hypertension and vascular inflammation. Inhibitors targeting this enzyme can potentially lead to new treatments for cardiovascular diseases .

Agricultural Applications

2.1 Plant Growth Regulation
this compound has been investigated for its role as a cytokinin oxidase inhibitor, which can enhance plant growth by regulating cytokinin levels in crops. Cytokinins are plant hormones that promote cell division and growth; thus, inhibitors can lead to increased seed yield and improved stress resilience in agricultural settings .

2.2 Field Trials and Efficacy
Field trials have demonstrated that compounds acting as cytokinin oxidase inhibitors can significantly improve crop yields under both optimal and stress conditions. The application of such compounds could be vital for enhancing food security in the face of climate change challenges .

Synthesis and Chemical Properties

3.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-methoxybenzamide under controlled conditions using organic solvents like dichloromethane or tetrahydrofuran.

3.2 Chemical Reactions
This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further modifications in drug design or agricultural formulations.

Case Studies

StudyFocusFindings
Kumbhare et al., 2019Anticancer ActivityDemonstrated efficacy against renal cell carcinoma with GI50 values < 0.6 µM
PMC7059063Soluble Epoxide Hydrolase InhibitionIdentified potential therapeutic targets for hypertension
Koprna et al., 2016Agricultural Yield ImprovementReported increased crop yields through cytokinin regulation

Mechanism of Action

The mechanism of action of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido linkage and methoxybenzamide moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Structural Difference: Features a 4-chlorophenyl group (para-substituted) instead of the 2-chlorophenyl (ortho-substituted) group in the target compound. Functional Group: Contains a hydroxamic acid (-CONHOH) group, which is absent in the target molecule. Bioactivity: Hydroxamic acids are known for metal-chelating properties and antioxidant activity (e.g., DPPH radical scavenging in ).
  • 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil, ) Structural Difference: Lacks a ureido linker and chlorophenyl group but shares the benzamide core. Substituent Position: Methoxy group is on the benzamide ring (as in the target compound), but with an isopropoxy group on the phenyl ring. Application: Used as a pesticide, highlighting how benzamide derivatives can be tailored for agrochemical roles.

Ureido-Linked Compounds

  • N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30, ) Structural Difference: Incorporates a triazine-morpholino core and dimethylaminoethyl group, contrasting with the simpler phenyl-methoxybenzamide in the target compound. The triazine moiety may confer kinase inhibitory activity, whereas the target’s 2-chlorophenyl group could prioritize selectivity for different targets (e.g., GPCRs) .
  • N-Phenyl-2-furohydroxamic Acid (Compound 11, )

    • Functional Group : Combines a hydroxamic acid with a furan ring.
    • Comparison : The target compound replaces the hydroxamic acid with a urea group and substitutes furan with a chlorophenyl-methoxybenzamide system. This substitution likely alters solubility (urea vs. hydroxamic acid) and target affinity .

Methoxy-Substituted Benzamides

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () Structural Difference: Includes a dihydrothiazole ring and 2-methoxyphenyl group. Crystallography: The mean σ(C–C) bond length (0.002 Å) indicates a planar aromatic system, similar to the target compound’s benzamide core.
  • N,N-Dimethyl-2-propoxybenzamide (Compound 3k, ) Substituent Simplicity: Lacks aromatic ureido groups but shares the benzamide scaffold with a propoxy substituent. Physicochemical Properties: The dimethylamino and propoxy groups enhance lipophilicity compared to the target’s polar urea and methoxy groups, suggesting differences in membrane permeability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Application Evidence Source
Target Compound Benzamide + Ureido 2-Chlorophenyl, 2-methoxy Undisclosed (potential enzyme inhibition) N/A
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid + Cyclohexane 4-Chlorophenyl, -CONHOH Antioxidant
Mepronil Benzamide 2-Methyl, 3-isopropoxyphenyl Pesticide
Compound 30 () Triazine + Benzamide Morpholino, dimethylaminoethyl Kinase inhibition (hypothesized)
(Z)-N-[3-(2-Methoxyphenyl)...]benzamide Dihydrothiazole + Benzamide 2-Methoxyphenyl, 4-methyl Crystallographically characterized

Research Findings and Implications

  • Substituent Position Matters : Ortho-chlorophenyl groups (as in the target) may sterically hinder interactions compared to para-substituted analogs (e.g., ’s Compound 8), affecting binding kinetics .
  • Ureido vs. Hydroxamic Acid: Ureido groups offer hydrogen-bonding versatility but lack the metal-chelating capacity of hydroxamic acids, directing the target compound toward non-redox biological targets .
  • Methoxy Group Impact : The 2-methoxybenzamide moiety likely enhances π-π stacking with aromatic residues in target proteins, a feature shared with ’s compound .

Biological Activity

N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on cytotoxicity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16ClN3O2\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}

This compound features a urea moiety linked to a chlorophenyl group, which is significant for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole, which share structural similarities with this compound, have shown promising results in inhibiting cancer cell proliferation.

  • Cytotoxicity : In studies involving various human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and Jurkat (T-cell leukemia), compounds related to this class demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity. For example, certain derivatives exhibited IC50 values as low as 0.24 µM against MDA-MB-231 cells .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and inhibition of key signaling pathways related to tumor growth. For instance, the activation of caspase-3 has been linked to the apoptotic effects observed in treated cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity and potentially increases cellular uptake.
  • Urea Linkage : The urea functional group is critical for interaction with biological targets, particularly in inhibiting protein kinases that are often dysregulated in cancer .
  • Methoxy Substitution : The methoxy group may contribute to the compound's overall stability and bioavailability.

Case Studies

Several studies have evaluated the anticancer potential of similar compounds:

  • Study 1 : A derivative exhibiting a similar urea structure was tested against various cell lines, showing significant cytotoxicity with an IC50 value of 1.85 µM against renal carcinoma cells .
  • Study 2 : A series of Mannich bases related to this compound were assessed for their anticancer properties. Results indicated that modifications in the phenyl rings significantly affected cytotoxicity, with some compounds displaying enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-70.57Apoptosis via caspase activation
Benzothiazole DerivativeHepG20.4Inhibition of cell proliferation
Mannich Base AnalogJurkat0.24Induction of apoptosis

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide?

Answer:
The synthesis typically involves multi-step organic reactions, including urea linkage formation and benzamide coupling. For example:

  • Step 1: React 2-chlorophenyl isocyanate with 2-aminophenol derivatives to form the ureido intermediate.
  • Step 2: Couple the intermediate with 2-methoxybenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst).
    Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improving yields, as seen in multi-step syntheses of analogous compounds with low overall yields .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): For confirming proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
  • Mass Spectrometry (MS): To verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula).
  • X-ray Crystallography: Definitive structural elucidation, as demonstrated in studies of related benzamide derivatives (e.g., bond angles and torsional conformations) .
  • Infrared (IR) Spectroscopy: To identify functional groups like urea (N–H stretch ~3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) .

Basic: What biological activities have been explored for structurally similar benzamide derivatives?

Answer:
Analogous compounds exhibit:

  • Anticancer Activity: Inhibition of kinase enzymes or apoptosis induction via mitochondrial pathways .
  • Antimicrobial Properties: Disruption of bacterial cell membranes or enzyme inhibition (e.g., β-lactamases) .
  • Anti-inflammatory Effects: COX-2 or NF-κB pathway modulation .
    Note: Activity varies with substituents; chloro and methoxy groups often enhance target binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound class?

Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times).
  • Compound Purity: Use HPLC (>95% purity) or LC-MS to confirm identity and exclude degradation products .
  • Structural Confounders: Compare crystallographic data (e.g., hydrogen bonding patterns in urea vs. amide groups) to rule out polymorphism .

Advanced: What computational strategies are used to predict the compound’s mechanism of action?

Answer:

  • Molecular Docking: Simulate interactions with targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on urea and benzamide moieties for hydrogen bonding .
  • QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide derivative design .
  • MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories in GROMACS) .

Advanced: How can crystallographic data inform the design of derivatives with improved activity?

Answer:
X-ray structures reveal:

  • Conformational Flexibility: Adjust methoxy group orientation to optimize steric fit in hydrophobic pockets .
  • Hydrogen-Bonding Networks: Modify urea NH groups to strengthen interactions with catalytic residues (e.g., in kinase ATP-binding sites) .
  • Packing Interactions: Analyze π-π stacking of aromatic rings to enhance solubility or stability .

Advanced: What reaction mechanisms underpin the synthesis of the ureido linkage?

Answer:
The urea group forms via nucleophilic addition-elimination:

  • Step 1: 2-Chlorophenyl isocyanate reacts with aniline’s NH₂ group, forming a carbamate intermediate.
  • Step 2: Acidic workup eliminates CO₂, yielding the ureido product.
    Kinetic studies (e.g., monitoring by FT-IR) show solvent polarity accelerates the reaction .

Advanced: How do structural modifications influence pharmacological profiles?

Answer:

  • Chlorine Substitution: Enhances lipophilicity and target affinity (e.g., for hydrophobic enzyme pockets) .
  • Methoxy Position: Ortho-substitution (as in 2-methoxybenzamide) improves metabolic stability by steric hindrance of CYP450 oxidation .
  • Urea vs. Thiourea: Thiourea derivatives show altered hydrogen-bonding capacity and bioavailability .

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